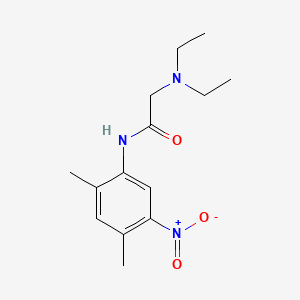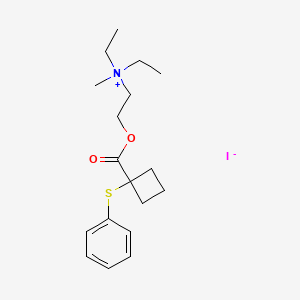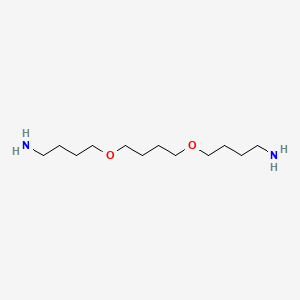![molecular formula C10H5F3NaO6P B13748021 Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is a chemical compound with the molecular formula C10H4F3Na2O6P. This compound is part of the coumarin family, which is known for its diverse biological and pharmacological properties . The presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in various analytical techniques
Wirkmechanismus
The mechanism of action of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Acryloylamino)-4-trifluoromethylcoumarin: Similar in structure but with an acryloylamino group instead of a phosphate group.
7-Methoxy-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]methyl}-2H-chromen-2-one: Another coumarin derivative with different substituents.
Uniqueness
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is unique due to its combination of a trifluoromethyl group and a phosphate group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5F3NaO6P |
|---|---|
Molekulargewicht |
332.10 g/mol |
IUPAC-Name |
sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H6F3O6P.Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;/h1-4H,(H2,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
CPIPYFWIQWUCBK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C1OP(=O)(O)[O-])OC(=O)C=C2C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


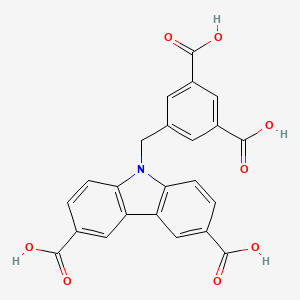


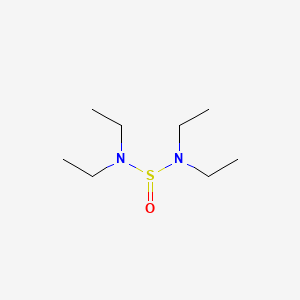
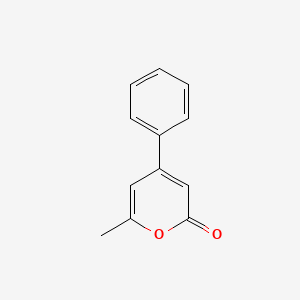
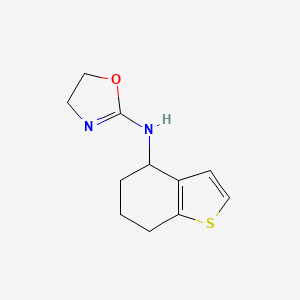
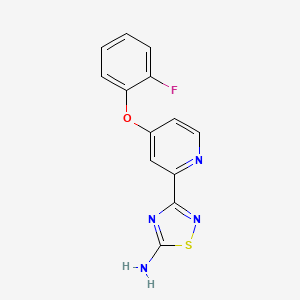
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
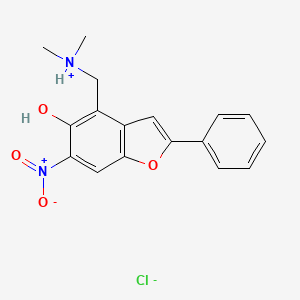
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
